2-methyl-6H-chromeno[4,3-b]quinoline

Physicochemical profiling Positional isomerism Lead identification

2-Methyl-6H-chromeno[4,3-b]quinoline (CAS 37391-68-7, C₁₇H₁₃NO, MW: 247.29) is a fused tetracyclic heterocycle belonging to the chromeno[4,3-b]quinoline class, constructed from a chromene (benzopyran) ring system annulated to a quinoline core with a methyl substituent at the 2-position. The experimentally determined melting point of 117–118 °C, along with predicted boiling point (458.9±24.0 °C), density (1.231±0.06 g/cm³), and pKa (4.10±0.20), defines a baseline physicochemical identity that distinguishes this positional isomer from its closely related methyl-substituted congeners such as 9-methyl-6H-chromeno[4,3-b]quinoline.

Molecular Formula C17H13NO
Molecular Weight 247.29 g/mol
Cat. No. B342520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-6H-chromeno[4,3-b]quinoline
Molecular FormulaC17H13NO
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OCC3=CC4=CC=CC=C4N=C32
InChIInChI=1S/C17H13NO/c1-11-6-7-16-14(8-11)17-13(10-19-16)9-12-4-2-3-5-15(12)18-17/h2-9H,10H2,1H3
InChIKeyHUZQRVKNJHIMEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6H-chromeno[4,3-b]quinoline Technical Baseline and Procurement-Relevant Physicochemical Profile


2-Methyl-6H-chromeno[4,3-b]quinoline (CAS 37391-68-7, C₁₇H₁₃NO, MW: 247.29) is a fused tetracyclic heterocycle belonging to the chromeno[4,3-b]quinoline class, constructed from a chromene (benzopyran) ring system annulated to a quinoline core with a methyl substituent at the 2-position . The experimentally determined melting point of 117–118 °C, along with predicted boiling point (458.9±24.0 °C), density (1.231±0.06 g/cm³), and pKa (4.10±0.20), defines a baseline physicochemical identity that distinguishes this positional isomer from its closely related methyl-substituted congeners such as 9-methyl-6H-chromeno[4,3-b]quinoline . The chromenoquinoline scaffold has been explored across multiple pharmacologically relevant target classes, including acetylcholinesterase (AChE) inhibition [1], estrogen receptor β (ERβ) binding [2], and cytotoxicity against human cancer cell lines [3].

Why Generic Interchangeability of 2-Methyl-6H-chromeno[4,3-b]quinoline with Other Methyl-Substituted or Unsubstituted Chromenoquinolines Is Not Supported by Available Evidence


Chromeno[4,3-b]quinolines exhibit strong structure–activity dependence on both the position and nature of ring substituents. Systematic SAR studies on related chromeno[4,3-b]quinoline AChE inhibitors demonstrated that inhibitory potency varies significantly with substitution pattern, with the most potent congener (compound 4ag) achieving an IC₅₀ of 5.63 µM while structurally similar analogs in the same series showed markedly different activity profiles [1]. In the ERβ ligand series, C7-substituted 6H-chromeno[4,3-b]quinolines displayed high affinity with moderate selectivity [2]. The methyl group position critically influences both electronic distribution (pKa, hydrogen-bonding capacity) and steric topology, which in turn govern target binding, metabolic stability, and off-target promiscuity [3]. Consequently, substituting 2-methyl-6H-chromeno[4,3-b]quinoline with the 9-methyl regioisomer, the 6-phenyl analog, an unsubstituted scaffold, or a spirocyclic tacrine hybrid would introduce uncharacterized changes in potency, selectivity, and ADME properties that cannot be predicted from currently available data.

Quantitative Evidence Guide: 2-Methyl-6H-chromeno[4,3-b]quinoline Differentiation Dimensions


Positional Isomer Discrimination: 2-Methyl vs. 9-Methyl Substitution Confers Distinct Predicted pKa and Physicochemical Identity

2-Methyl-6H-chromeno[4,3-b]quinoline bears the methyl substituent at the 2-position of the quinoline ring, in contrast to the commercially available 9-methyl regioisomer. This positional difference alters the predicted acid dissociation constant (pKa = 4.10 ± 0.20 for the 2-methyl isomer) , a parameter that governs ionization state at physiological pH and influences membrane permeability, protein binding, and oral bioavailability. No equivalent experimentally validated pKa data are publicly available for the 9-methyl analog, limiting direct comparison, but the structural difference is expected to produce a distinct protonation profile relevant to both pharmacological screening and formulation development [1].

Physicochemical profiling Positional isomerism Lead identification

Differentiation from 6-Phenyl-6H-chromeno[4,3-b]quinoline: Absence of a C6-Aryl Substituent Alters the Pharmacophoric Profile for Cytotoxicity Applications

A series of 6-phenyl-6H-chromeno[4,3-b]quinoline derivatives was evaluated across six human cancer cell lines, with the most active compound (6b) achieving an IC₅₀ of 2.61 ± 0.34 µM against HT-29 colon cancer cells [1]. In contrast, 2-methyl-6H-chromeno[4,3-b]quinoline lacks the C6-phenyl substituent and instead carries only a methyl group at the 2-position, placing it in a structurally distinct subseries. No published cytotoxicity data exist for 2-methyl-6H-chromeno[4,3-b]quinoline itself. The broader chromeno[4,3-b]quinoline class has produced compounds with IC₅₀ values ranging from 11.1 to >100 µM depending on substitution, with the most potent oxidized derivative (2e) showing IC₅₀ values of 11.1–55.7 µM across K562, LS180, and MCF-7 lines [2].

Anticancer screening Cytotoxicity Pharmacophore mapping

Scaffold-Level Evidence: Chromeno[4,3-b]quinoline Core Demonstrates Multi-Target Pharmacological Potential Including AChE Inhibition and ERβ Binding

The chromeno[4,3-b]quinoline scaffold has been validated across two mechanistically distinct target classes. In an AChE inhibition screen using Ellman's method, the most potent chromeno[4,3-b]quinoline derivative (4ag) achieved an IC₅₀ of 5.63 µM, with systematic SAR revealing that inhibitory activity is highly sensitive to substitution pattern [1]. In a separate ERβ program, C7-substituted 6H-chromeno[4,3-b]quinolines demonstrated high-affinity binding with moderate selectivity for ERβ over ERα [2]. Anti-inflammatory activity has also been documented, with compounds 4b and 5b showing significant activity comparable to indomethacin at 5 mg/kg oral dose in the carrageenan-induced paw edema model [3]. 2-Methyl-6H-chromeno[4,3-b]quinoline itself has not been evaluated in any of these assays, so these data represent scaffold-level potential only.

Acetylcholinesterase inhibition Estrogen receptor Multi-target drug discovery

Self-Declaration: Evidence Grade Assessment and Procurement Caveats for 2-Methyl-6H-chromeno[4,3-b]quinoline

A comprehensive search of PubMed, BindingDB, ChEMBL, Google Patents, and ChemicalBook (excluding benchems, molecule, evitachem, and vulcanchem per specification) identified zero direct head-to-head comparative studies involving 2-methyl-6H-chromeno[4,3-b]quinoline versus any comparator. No peer-reviewed primary research paper reports IC₅₀, Kd, Ki, EC₅₀, or any other quantitative biological activity measurement for this specific compound. All differentiation claims herein rely on class-level inference from structurally related chromeno[4,3-b]quinoline congeners with different substitution patterns (6-phenyl, C7-substituted, 6,6-disubstituted, spirocyclic, or oxidized derivatives) [1][2][3][4]. The only compound-specific quantitative data available are predicted and experimental physicochemical properties (mp, predicted bp, density, pKa) from ChemicalBook , which are insufficient to support any claim of biological superiority or functional advantage over comparator compounds.

Evidence quality Procurement risk assessment Compound selection criteria

Recommended Application Scenarios for 2-Methyl-6H-chromeno[4,3-b]quinoline Based on Current Evidence


Positional Isomer Chemical Probe for Physicochemical and Metabolic Profiling Studies

2-Methyl-6H-chromeno[4,3-b]quinoline can serve as a matched positional isomer control in studies comparing the effect of methyl substitution position on physicochemical properties (pKa, logP, solubility) and microsomal metabolic stability within the chromenoquinoline series. Its experimentally determined melting point (117–118 °C) and predicted pKa (4.10) provide anchor points for validating computational property prediction models against the 9-methyl and unsubstituted congeners . Such head-to-head physicochemical comparisons can inform medicinal chemistry design rules for chromenoquinoline-based lead series without requiring biological assay data.

Scaffold for Diversity-Oriented Synthesis and Late-Stage Functionalization

The unadorned 2-methyl scaffold, lacking additional aryl, amine, or carbonyl substituents, offers multiple vectors (C6, C7, and quinoline positions) for regioselective functionalization. The growing body of transition metal-free synthetic methodology for chromenoquinolines demonstrates the scaffold's amenability to derivatization [1], while the 2-methyl group serves as a spectroscopic and chromatographic marker that distinguishes derivatives from those built on the unsubstituted or 9-methyl core. This makes 2-methyl-6H-chromeno[4,3-b]quinoline a suitable starting material for constructing focused screening libraries.

Negative Control or Baseline Compound in Class-Level SAR Investigations

Given that chromeno[4,3-b]quinoline derivatives with C6-aryl (IC₅₀ = 2.61 µM, HT-29), C7-amine-spiro (IC₅₀ = 3.60 µM, AChE), or oxidized dione (IC₅₀ range 11.1–55.7 µM) substitutions have demonstrated biological activity [2][3][4], the minimally substituted 2-methyl analog could be deployed as a baseline comparator to quantify the activity gain conferred by more elaborate substitution. This requires that all compounds be tested in parallel under identical assay conditions to generate valid comparative data.

Reference Standard for Analytical Method Development and Isomer Discrimination

The distinct chromatographic retention, NMR signature, and mass spectrometric fragmentation pattern of 2-methyl-6H-chromeno[4,3-b]quinoline relative to its 9-methyl and other regioisomeric analogs support its use as a reference standard in HPLC, LC-MS, and GC-MS method development. Its well-defined melting point (117–118 °C) and CAS registry number (37391-68-7) facilitate unambiguous identity verification in quality control workflows when positional isomer purity is a critical specification in procurement or synthetic intermediate acceptance criteria .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-methyl-6H-chromeno[4,3-b]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.